molecular formula C6H6ClNS B14202050 5-Chloro-1-methylpyridine-2(1H)-thione CAS No. 917876-86-9

5-Chloro-1-methylpyridine-2(1H)-thione

Cat. No.: B14202050
CAS No.: 917876-86-9
M. Wt: 159.64 g/mol
InChI Key: PZVXLMWOGMZEOW-UHFFFAOYSA-N
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Description

5-Chloro-1-methylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a thione group at position 2, a chlorine atom at position 5, and a methyl group at position 1. Thione derivatives are often studied for their biological activities, including antimicrobial, anticancer, and corrosion inhibition properties .

Properties

CAS No.

917876-86-9

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

5-chloro-1-methylpyridine-2-thione

InChI

InChI=1S/C6H6ClNS/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3

InChI Key

PZVXLMWOGMZEOW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylpyridine-2(1H)-thione typically involves the chlorination of 1-methylpyridine-2-thione. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form 5-chloro-1-methylpyridine-2(1H)-thiol.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methylpyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:
  • Core Heterocycles : The target compound’s pyridine ring (one nitrogen) contrasts with pyrazine (two nitrogens) and pyrimidine (two nitrogens in 1,3-positions). These differences influence electronic properties and reactivity. For example, pyrazine-2(1H)-thione exhibits weaker basicity than pyridine derivatives due to additional nitrogen atoms .
  • Synthesis: Pyrazine-2(1H)-thione is synthesized via reductive crystallization , whereas oxadiazole thiones are prepared via Mannich reactions .

Crystallographic and Spectroscopic Comparisons

  • Pyrazine-2(1H)-thione: Crystallizes in the monoclinic space group P21/m with N–H⋯N and C–H⋯S hydrogen bonds. Bond lengths (e.g., C2–S2: 1.671 Å) and angles align with aromatic thione systems .
  • 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione : Characterized by FT-IR (C=S stretch ~1200 cm<sup>-1</sup>), <sup>1</sup>H NMR (piperidine protons at δ 2.5–3.5 ppm), and elemental analysis .
  • Target Compound : Expected spectral features include a thione C=S IR peak (~1050–1250 cm<sup>-1</sup>) and <sup>13</sup>C NMR signals for Cl and CH3 substituents.

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